1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one
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Overview
Description
1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring, followed by the introduction of the piperidine and imidazolidinone moieties. Key steps may involve cyclization reactions, nucleophilic substitutions, and acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-thione: Similar structure with a thione group instead of an imidazolidinone.
1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-amine:
Uniqueness
What sets 1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c19-14-5-3-12(4-6-14)16-21-17(27-22-16)13-2-1-8-23(10-13)11-15(25)24-9-7-20-18(24)26/h3-6,13H,1-2,7-11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJRZWMZUYJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCNC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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